Characterization of 5-Butyldecan-5-ol using NMR and IR spectroscopy
Characterization of 5-Butyldecan-5-ol using NMR and IR spectroscopy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of the tertiary alcohol, 5-Butyldecan-5-ol, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The document outlines the expected spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization process. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural elucidation of organic molecules.
Introduction
5-Butyldecan-5-ol is a tertiary alcohol with the molecular formula C₁₄H₃₀O. Accurate structural confirmation and purity assessment are critical for its application in research and development. NMR and IR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in a sample. This guide will detail the theoretical and practical aspects of using these techniques for the characterization of 5-Butyldecan-5-ol.
Predicted Spectroscopic Data
Due to the absence of readily available experimental spectra for 5-Butyldecan-5-ol, the following data is predicted based on established principles of NMR and IR spectroscopy and comparison with analogous structures.
Infrared (IR) Spectroscopy
The IR spectrum of an alcohol is dominated by the characteristic absorptions of the hydroxyl (-OH) and carbon-oxygen (C-O) bonds. For 5-Butyldecan-5-ol, a tertiary alcohol, the following peaks are anticipated:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |
| O-H Stretch | 3600 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding. |
| C-H Stretch | 3000 - 2850 | Strong | Aliphatic C-H stretching vibrations. |
| C-O Stretch | 1210 - 1100 | Strong | Characteristic for tertiary alcohols[1][2]. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum will show signals corresponding to the different chemical environments of the hydrogen atoms in the molecule. The electronegativity of the oxygen atom will cause protons on adjacent carbons to be deshielded, shifting their signals downfield.[3]
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | ~1.0 - 2.0 | Singlet (broad) | 1H |
| -CH₂- (adjacent to C-OH, C4 & C6) | ~1.4 - 1.6 | Multiplet | 4H |
| -CH₂- (in butyl and decyl chains) | ~1.2 - 1.4 | Multiplet | 16H |
| -CH₃ (terminal methyl groups) | ~0.8 - 1.0 | Triplet | 6H |
Note: The exact chemical shift of the -OH proton is highly dependent on concentration, solvent, and temperature.
The carbon NMR spectrum provides information on the different carbon environments in the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C-OH (C5) | ~70 - 80 |
| -CH₂- (adjacent to C-OH, C4 & C6) | ~35 - 45 |
| -CH₂- (in butyl and decyl chains) | ~20 - 35 |
| -CH₃ (terminal methyl groups) | ~10 - 15 |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of 5-Butyldecan-5-ol.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
Sample Preparation:
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Ensure the sample of 5-Butyldecan-5-ol is free of water and other impurities.
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As 5-Butyldecan-5-ol is a liquid at room temperature, the simplest method is to prepare a neat sample.
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Place a single drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).
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Gently press the plates together to form a thin liquid film.
Data Acquisition:
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Record a background spectrum of the empty salt plates.
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Place the sample holder with the prepared salt plates into the spectrometer.
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Acquire the sample spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.
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Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is required.
Sample Preparation:
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Dissolve approximately 5-10 mg of 5-Butyldecan-5-ol in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
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Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Cap the NMR tube securely.
Data Acquisition (¹H NMR):
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Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
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Shim the magnetic field to achieve homogeneity.
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Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include:
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Spectral width: ~12-15 ppm
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Number of scans: 8-16
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Relaxation delay: 1-2 seconds
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Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Data Acquisition (¹³C NMR):
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Use the same sample prepared for ¹H NMR spectroscopy.
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Switch the spectrometer to the ¹³C nucleus frequency.
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Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.
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Key parameters include:
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Spectral width: ~200-220 ppm
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Number of scans: 128 or more (due to the low natural abundance of ¹³C)
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Relaxation delay: 2-5 seconds
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-
Process the data similarly to the ¹H NMR spectrum.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the characterization of 5-Butyldecan-5-ol using NMR and IR spectroscopy.
Caption: Workflow for the spectroscopic characterization of 5-Butyldecan-5-ol.
This comprehensive guide provides the necessary theoretical and practical information for the successful characterization of 5-Butyldecan-5-ol using NMR and IR spectroscopy. The predicted data and detailed protocols will aid researchers in confirming the structure and purity of this compound, facilitating its use in further scientific endeavors.
